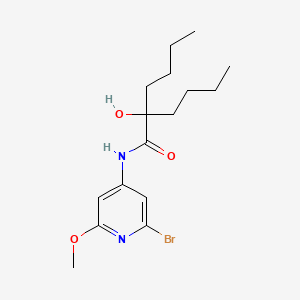
N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide is a synthetic organic compound characterized by the presence of a brominated pyridine ring, a methoxy group, and a hydroxyhexanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide typically involves multiple steps:
Bromination: The starting material, 2-methoxypyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 2-bromo-6-methoxypyridine.
Amidation: The brominated pyridine is then subjected to amidation with 2-butyl-2-hydroxyhexanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include ketones.
Reduction: Products include alkanes.
Scientific Research Applications
N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced conductivity.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving brominated pyridine derivatives.
Mechanism of Action
The mechanism of action of N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group on the pyridine ring can facilitate binding to these targets, while the hydroxyhexanamide moiety can interact with other functional groups in the target molecule. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxypyridine: Lacks the hydroxyhexanamide moiety, making it less versatile in terms of functionalization.
2-Butyl-2-hydroxyhexanoic acid: Lacks the brominated pyridine ring, limiting its potential interactions with biological targets.
Uniqueness
N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide is unique due to the combination of its functional groups, which allows for a wide range of chemical modifications and interactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H25BrN2O3 |
|---|---|
Molecular Weight |
373.28 g/mol |
IUPAC Name |
N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide |
InChI |
InChI=1S/C16H25BrN2O3/c1-4-6-8-16(21,9-7-5-2)15(20)18-12-10-13(17)19-14(11-12)22-3/h10-11,21H,4-9H2,1-3H3,(H,18,19,20) |
InChI Key |
GQODZFKPVZSNFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(C(=O)NC1=CC(=NC(=C1)Br)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















